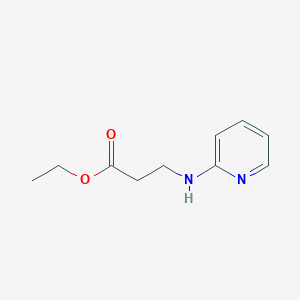

Ethyl 3-(pyridin-2-ylamino)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(pyridin-2-ylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)6-8-12-9-5-3-4-7-11-9/h3-5,7H,2,6,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITNIDFEANEWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475203 | |

| Record name | Ethyl 3-(pyridin-2-ylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103041-38-9 | |

| Record name | N-2-Pyridinyl-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103041-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(pyridin-2-ylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(pyridin-2-ylamino)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3A2JJ3GSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate: A Key Intermediate in Anticoagulant Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(pyridin-2-ylamino)propanoate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its significance in the manufacturing of anticoagulants. The information presented herein is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.

Chemical and Physical Properties

This compound is a white solid crystalline substance.[1] Its chemical structure consists of a pyridine (B92270) ring linked via an amino group to a propanoate ethyl ester chain. This unique structure makes it a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 103041-38-9 | [1][2] |

| Molecular Formula | C10H14N2O2 | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [2][4] |

| Appearance | White Solid / White flaky crystals | [1] |

| Melting Point | 48-50 °C | [5][6] |

| Boiling Point | 125 °C at 0.2 mmHg | [1][5] |

| Density | 1.131±0.06 g/cm3 (Predicted) | [5] |

| Solubility | DMSO, Methanol | [5] |

| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [5][7] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674).[1][4][8] This reaction is typically catalyzed by an acid, such as trifluoromethanesulfonic acid, and is carried out in an anhydrous solvent like ethanol (B145695) under heating.[1][4][8]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-aminopyridine

-

Ethyl acrylate

-

Anhydrous ethanol

-

Trifluoromethanesulfonic acid

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Nitrogen gas

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

-

To the stirred solution, add ethyl acrylate. The molar ratio of 2-aminopyridine to ethyl acrylate is typically 1:1 to 1:2.[8]

-

Slowly add trifluoromethanesulfonic acid as a catalyst. The amount of catalyst is typically 5-10 mol% relative to the ethyl acrylate.[8]

-

Heat the reaction mixture in an oil bath to a temperature of 120-160 °C and maintain reflux for 16-20 hours.[1][8][9]

-

After the reaction is complete, cool the mixture to 35-40 °C.

-

Wash the reaction mixture with petroleum ether.

-

Concentrate the washed solution under reduced pressure.

-

The crude product is then purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield white flaky crystals of this compound.[1][9]

Role in the Synthesis of Dabigatran Etexilate

The primary and most significant application of this compound is as a crucial intermediate in the multi-step synthesis of Dabigatran etexilate.[1][4][9] Dabigatran etexilate is a potent, orally available direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.

The synthesis of Dabigatran involves the coupling of this compound with other chemical moieties to construct the final complex molecule. The purity and quality of the this compound intermediate are therefore of paramount importance to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

Biological Activity

While this compound is a key component in the synthesis of a biologically active molecule, there is limited publicly available information on its own intrinsic biological activity. It is primarily considered a synthetic building block. One source mentions it as a thrombin inhibitor with potential anticancer and anti-inflammatory properties, however, this information is not widely substantiated in other available literature and should be interpreted with caution.[2] The primary focus of research and industrial application remains on its role as a precursor to Dabigatran etexilate.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry due to its indispensable role in the synthesis of the anticoagulant Dabigatran etexilate. A thorough understanding of its chemical properties and a robust and efficient synthesis protocol are critical for the consistent production of this life-saving medication. This technical guide provides a consolidated overview of the key technical aspects of this compound, serving as a valuable resource for professionals engaged in pharmaceutical research, development, and manufacturing.

References

- 1. This compound | 103041-38-9 [chemicalbook.com]

- 2. This compound | 103041-38-9 | FE22989 [biosynth.com]

- 3. Ethyl-3-(pyridin-2 yl-Amino)Propanone | Corey Organics [coreyorganics.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 103041-38-9 [m.chemicalbook.com]

- 6. This compound | CAS#:103041-38-9 | Chemsrc [chemsrc.com]

- 7. nbinno.com [nbinno.com]

- 8. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 9. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(pyridin-2-ylamino)propanoate, identified by the CAS Number 103041-38-9 , is a crucial chemical intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a key building block for the synthesis of potent direct thrombin inhibitors, most notably Dabigatran etexilate, a widely used oral anticoagulant.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a consolidated resource for laboratory and research applications.

| Property | Value | Citations |

| CAS Number | 103041-38-9 | [1][2][4] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [4][5][6] |

| Molecular Weight | 194.23 g/mol | [1][4][7] |

| Appearance | White Solid / White - Pale yellow Crystal - Lump | [2][8] |

| Melting Point | 48.00 °C / 48-50°C | [4][9] |

| Boiling Point | 337.80 °C / 125°C at 0.2mmHg | [2][4][9] |

| Density | 1.1 ± 0.1 g/cm³ | [9] |

| Flash Point | 158.10 °C | [4] |

| Storage Conditions | Refrigerator, 2-8°C, under an inert atmosphere | [8][10] |

| InChI Key | UITNIDFEANEWPC-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CCOC(=O)CCNC1=CC=CC=N1 | [4][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a catalytic reaction between 2-aminopyridine (B139424) and ethyl acrylate (B77674).[1][11] This process is valued for its efficiency and the high purity of the resulting product.

Experimental Protocol

The following protocol outlines a common method for the preparation of this compound.[3][11]

Materials:

-

2-aminopyridine

-

Ethyl acrylate

-

Anhydrous ethanol (B145695) (Solvent)

-

Trifluoromethanesulfonic acid (Catalyst)

-

Petroleum ether (Washing solvent)

-

Ethyl acetate (B1210297) (Recrystallization solvent)

-

Nitrogen gas (Inert atmosphere)

Equipment:

-

Round-bottom flask

-

Stirrer

-

Oil bath

-

Reflux condenser

-

Apparatus for concentration under reduced pressure

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine in anhydrous ethanol.[3]

-

Addition of Reactants: To the stirred solution, add ethyl acrylate followed by the slow, dropwise addition of trifluoromethanesulfonic acid as the catalyst.[3][11]

-

Catalytic Reaction: Protect the reaction mixture with a nitrogen atmosphere and heat it in an oil bath to a temperature of 120-160°C.[3][11] Maintain these conditions with reflux and stirring for a period of 16-20 hours.[3][11]

-

Initial Purification: After the reaction is complete, cool the solution to 35-40°C. Wash the reaction liquid with petroleum ether.[2][11]

-

Concentration: Concentrate the washed solution under reduced pressure to remove the solvent.[2][11]

-

Final Purification: The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (e.g., in a 10:1 or 8:1 volume ratio) and recrystallized to yield white, flaky crystals of this compound.[11]

-

Isolation: The final product is isolated by suction filtration. The purity is typically high, often around 99% as determined by HPLC.[3][11]

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow

Application in Drug Development: A Thrombin Inhibitor Intermediate

This compound is a pivotal intermediate in the synthesis of Dabigatran etexilate.[2][3] Dabigatran etexilate is a direct thrombin inhibitor, a class of anticoagulant medications that prevent the formation of blood clots by directly blocking the activity of thrombin, a key enzyme in the coagulation cascade.[4][10] The high purity and reliable synthesis of this intermediate are critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

Logical Pathway to Therapeutic Action

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 103041-38-9 [chemicalbook.com]

- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound | 103041-38-9 | FE22989 [biosynth.com]

- 5. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 6. Ethyl-3-(pyridin-2 yl-Amino)Propanone | Corey Organics [coreyorganics.com]

- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | CAS#:103041-38-9 | Chemsrc [chemsrc.com]

- 10. nbinno.com [nbinno.com]

- 11. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(pyridin-2-ylamino)propanoate is a heterocyclic compound of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various therapeutic agents, most notably the direct thrombin inhibitor, Dabigatran etexilate.[1][2][] This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and biological significance, tailored for professionals in research and drug development.

Molecular Structure and Chemical Properties

This compound is a white solid with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol .[2] Its structure features a pyridine (B92270) ring linked via a secondary amine to an ethyl propanoate chain. This unique combination of a heterocyclic aromatic ring and an aliphatic ester chain imparts specific chemical reactivity that is crucial for its role as a synthetic precursor.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 103041-38-9 | [2] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | White Solid | [2] |

| Melting Point | 48-50 °C | [2] |

| Boiling Point | 125 °C at 0.2 mmHg | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone, and Methanol. | [4] |

Note: While a definitive crystal structure with experimentally determined bond lengths and angles is not publicly available, the analysis of a closely related, more complex derivative, Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate, suggests a twisted conformation between the pyridine and adjacent rings.[5]

Spectroscopic Data Analysis (Predicted)

¹H NMR:

-

Ethyl group: A triplet corresponding to the -CH₃ protons and a quartet for the -O-CH₂- protons.

-

Propanoate chain: Two triplets corresponding to the two -CH₂- groups.

-

Pyridine ring: A series of multiplets in the aromatic region.

-

Amine proton: A broad singlet.

¹³C NMR:

-

Ethyl group: Two distinct signals for the -CH₃ and -O-CH₂- carbons.

-

Propanoate chain: Signals for the two -CH₂- carbons and a downfield signal for the carbonyl carbon (C=O).

-

Pyridine ring: Five distinct signals in the aromatic region.

IR Spectroscopy:

-

N-H stretch: A peak in the region of 3200-3500 cm⁻¹.

-

C=O stretch (ester): A strong absorption around 1730 cm⁻¹.

-

C-N stretch: A peak in the 1200-1350 cm⁻¹ region.

-

C-O stretch (ester): Signals in the 1000-1300 cm⁻¹ range.

-

Aromatic C-H and C=C stretches: Peaks characteristic of the pyridine ring.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 194. Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, and cleavage of the propanoate chain.

Synthesis of this compound

A widely cited and patented method for the synthesis of this compound involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674).[2]

Experimental Protocol: Synthesis

Materials:

-

2-Aminopyridine

-

Ethyl acrylate

-

Anhydrous ethanol (B145695) (solvent)

-

Trifluoromethanesulfonic acid (catalyst)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol.

-

Add ethyl acrylate to the solution.

-

Slowly add trifluoromethanesulfonic acid as a catalyst.

-

Heat the reaction mixture to a temperature between 120-160 °C and maintain for 16-20 hours.

-

After the reaction is complete, cool the solution and wash it with petroleum ether.

-

Concentrate the solution under reduced pressure.

-

The crude product is then purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield white, flaky crystals of this compound.[2]

Biological Significance and Applications

This compound is a crucial intermediate in the synthesis of Dabigatran etexilate, a potent, orally available direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[1][2][]

Role as a Thrombin Inhibitor Precursor

Thrombin is a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin. Inhibiting thrombin is a key therapeutic strategy for preventing and treating thromboembolic disorders.

Potential Anticancer Activity

Some studies suggest that this compound may possess anticancer properties by inhibiting DNA synthesis in tumor cells.[6] It is also suggested to have anti-inflammatory effects through the inhibition of platelet aggregation.[6] Further research is needed to fully elucidate the specific signaling pathways involved and to determine its therapeutic potential in oncology.

Experimental Protocols for Biological Activity Assessment

Thrombin Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the thrombin inhibitory activity of a compound like this compound.

Materials:

-

Human α-thrombin

-

Chromogenic substrate (e.g., S-2238)

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound (this compound) in Tris-HCl buffer.

-

Add the test compound dilutions to the wells of a 96-well microplate.

-

Add a fixed concentration of human α-thrombin to each well and incubate for a defined period.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of thrombin inhibition against the compound concentration.

Cell Viability Assay (General Protocol)

This protocol provides a general workflow for evaluating the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

MTT or similar viability reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This compound is a molecule of considerable importance in medicinal chemistry, primarily due to its role as a key building block in the synthesis of the anticoagulant Dabigatran etexilate. Its synthesis is well-established, and its chemical properties are conducive to its application in multi-step synthetic pathways. While its potential as a direct therapeutic agent in cancer treatment is an area of emerging interest, further in-depth studies are required to validate its efficacy and elucidate its precise mechanism of action. This guide provides a foundational understanding of this compound for researchers and scientists engaged in drug discovery and development.

References

- 1. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones [mdpi.com]

- 2. This compound | 103041-38-9 [chemicalbook.com]

- 4. This compound | CAS:103041-38-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 103041-38-9 | FE22989 [biosynth.com]

An In-depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(pyridin-2-ylamino)propanoate is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Dabigatran etexilate, a potent direct thrombin inhibitor. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its known biological relevance. The information is presented to support research, development, and manufacturing activities in the pharmaceutical sector.

Chemical and Physical Properties

This compound is a white to pale yellow solid crystalline substance.[1] Its core structure consists of a pyridine (B92270) ring linked via an amino group to a propanoate ethyl ester chain.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 103041-38-9 | [2][3] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [3][4][] |

| Molecular Weight | 194.23 g/mol | [][6] |

| Appearance | White to pale yellow crystal/lump/solid | [1] |

| Melting Point | 48-50 °C | [1][7] |

| Boiling Point | 125 °C at 0.2 mmHg | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Storage Temperature | Refrigerator (2-8°C), in a dark, inert atmosphere | [1] |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674).[8][9] This reaction is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid, and is carried out in an anhydrous ethanol (B145695) solvent.[8][9]

Experimental Protocol

The following protocol is a synthesis of information from publicly available documents, including patents that detail the manufacturing process at various scales.

Materials and Reagents:

-

2-Aminopyridine

-

Ethyl acrylate

-

Anhydrous ethanol

-

Trifluoromethanesulfonic acid

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Nitrogen gas

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol under a nitrogen atmosphere. The molar ratio of 2-aminopyridine to ethyl acrylate is typically 1:1 to 1:2.[9] The volume of ethanol used is generally between one-quarter to equal the volume of ethyl acrylate.[9]

-

Addition of Reagents: To the stirred solution, add ethyl acrylate. Subsequently, slowly add trifluoromethanesulfonic acid dropwise. The amount of catalyst is typically 5-10 mol% relative to the ethyl acrylate.[9]

-

Reaction: Heat the reaction mixture to a temperature between 120-160°C and maintain it under reflux with continuous stirring for 16-20 hours.[8][9]

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to 35-40°C.

-

Concentrate the solution under reduced pressure to remove the solvent.[8][9]

-

The resulting residue is then washed and recrystallized from a mixture of petroleum ether and ethyl acetate (e.g., a 10:1 or 5:1 volume ratio) to yield white, flaky crystals of this compound.[8][9]

-

-

Yield and Purity: Reported yields for this process are in the range of 80-85%, with a purity of approximately 99% as determined by HPLC.[8]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectral Data

Detailed spectral data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are essential for the structural confirmation and purity assessment of this compound. While actual spectra are not publicly available in research literature, they can be obtained from various commercial suppliers upon request.[10][11][12] The expected spectral characteristics are summarized below.

Table 2: Expected Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the ethyl group (triplet and quartet), methylene (B1212753) protons adjacent to the nitrogen and carbonyl groups, and aromatic protons of the pyridine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the ethyl group, methylene carbons, and the distinct carbons of the pyridine ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O (ester) stretching, C-N stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol ). |

Biological Significance and Applications

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Dabigatran etexilate.[1] Dabigatran etexilate is an oral anticoagulant that functions as a direct thrombin inhibitor.[13]

Some sources suggest that this compound itself may possess anti-inflammatory and anticancer properties, potentially through the inhibition of platelet aggregation and DNA synthesis, respectively.[6] However, detailed studies on the specific signaling pathways involved for the intermediate itself are not extensively reported in the scientific literature. The well-understood mechanism of action pertains to the final drug product, Dabigatran.

Role in the Synthesis of a Thrombin Inhibitor

Caption: Role of this compound in anticoagulation therapy.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its well-defined physical and chemical properties, along with established synthesis protocols, make it a valuable building block for the production of the anticoagulant drug Dabigatran etexilate. This guide provides essential technical information to aid researchers and professionals in their work with this important intermediate. Further investigation into the potential independent biological activities of this molecule could open new avenues for therapeutic research.

References

- 1. This compound | 103041-38-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 103041-38-9 [chemicalbook.com]

- 4. Ethyl-3-(pyridin-2 yl-Amino)Propanone | Corey Organics [coreyorganics.com]

- 6. This compound | 103041-38-9 | FE22989 [biosynth.com]

- 7. This compound | CAS#:103041-38-9 | Chemsrc [chemsrc.com]

- 8. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 10. 103041-38-9|this compound|BLD Pharm [bldpharm.com]

- 11. britiscientific.com [britiscientific.com]

- 12. This compound | CAS:103041-38-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate: A Key Intermediate in Anticoagulant Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(pyridin-2-ylamino)propanoate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Dabigatran etexilate, a potent direct thrombin inhibitor. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its biological significance as a potential therapeutic agent. This document consolidates key data, outlines detailed experimental protocols, and visualizes its mechanism of action within the coagulation cascade to serve as a valuable resource for professionals in pharmaceutical research and development.

Chemical Identity and Properties

This compound, with the IUPAC name This compound , is a well-characterized organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [][2] |

| Synonyms | N-2-Pyridinyl-β-alanine ethyl ester, Ethyl 3-(2-Pyridylamino)propanoate | [][3] |

| CAS Number | 103041-38-9 | [3] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [][3] |

| Molecular Weight | 194.23 g/mol | [][3] |

| Appearance | White solid / White flaky crystals | [2][4] |

| Melting Point | 48.0 °C | [3] |

| Boiling Point | 337.8 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Synthesis of this compound

The predominant synthetic route to this compound involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate. A detailed experimental protocol, as described in patent literature, is provided below.

Experimental Protocol: Synthesis via Michael Addition

Materials:

-

2-Aminopyridine

-

Ethyl acrylate

-

Anhydrous ethanol (B145695)

-

Trifluoromethanesulfonic acid (catalyst)

-

Petroleum ether

-

Ethyl acetate

-

Nitrogen gas

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol under a nitrogen atmosphere.

-

To the stirred solution, add ethyl acrylate.

-

Slowly add a catalytic amount of trifluoromethanesulfonic acid to the reaction mixture.

-

Heat the mixture to a reflux temperature of 120-160 °C in an oil bath and maintain the reaction for 16-20 hours under nitrogen protection.

-

After the reaction is complete, cool the mixture and wash the resulting solution with petroleum ether at a temperature of 35-40 °C under a pressure of 0.09-0.1 MPa.

-

Concentrate the washed solution under reduced pressure.

-

The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (e.g., 5:1, 8:1, or 10:1 volume ratio) and recrystallized to yield white, flaky crystals of this compound.

Yield and Purity:

-

Yield: 80-85%

-

Purity: >99% (as determined by HPLC)

Biological Activity and Mechanism of Action

This compound is primarily of interest due to its role as a key intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.[4] While the biological activity of the final drug is well-established, recent in silico studies have begun to elucidate the potential of this compound itself as a thrombin inhibitor.

Thrombin Inhibition

A molecular docking study investigated the interaction of this compound with human alpha-thrombin (PDB code: 1PPB). The study revealed that the compound forms a stable complex with the enzyme, exhibiting a significant binding energy.[5] This suggests a direct inhibitory effect on thrombin, a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot.

| Target Enzyme | PDB Code | Binding Energy (kcal/mol) | Study Type | Reference(s) |

| Human alpha-thrombin | 1PPB | -7.03 | Molecular Docking | [5] |

While some commercial sources suggest potential anticancer and anti-inflammatory properties, these claims are not yet substantiated by robust, publicly available experimental data for this specific compound.

Signaling Pathway

The primary mechanism of action for this compound, as suggested by molecular docking studies, is the direct inhibition of thrombin. This interference disrupts the normal blood coagulation cascade.

Caption: Inhibition of the Coagulation Cascade by this compound.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development, primarily as a crucial building block for the anticoagulant Dabigatran etexilate. Emerging in silico evidence suggests that it may also possess intrinsic thrombin inhibitory activity. The well-defined synthesis and purification protocols, coupled with its clear role in the development of life-saving therapeutics, underscore its importance. Further in vitro and in vivo studies are warranted to fully elucidate its independent biological activity profile. This guide provides a foundational resource for researchers and developers working with this key pharmaceutical intermediate.

References

Common synonyms for Ethyl 3-(pyridin-2-ylamino)propanoate.

An In-depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceutical compounds. It is intended for researchers, scientists, and professionals in the field of drug development. This document details its chemical synonyms, physical and chemical properties, synthesis and purification protocols, and its role in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.

Chemical Synonyms and Identification

This compound is known by several synonyms in scientific literature and chemical catalogs. Proper identification is crucial for accurate research and sourcing.

Common Synonyms:

-

ethyl 3-(2-pyridinylamino)propanoate[1]

-

N-2-Pyridyl-beta-alanin ethyl ester[2]

-

Ethyl 3-(2-pyridylamino)propanoate

-

N-[2]Pyridyl-β-alanin-ethyl ester

-

3-(2-Pyridylamino)propionic Acid Ethyl Ester[5]

-

Dabigatran Impurity 83

-

Dabigatran Etexilate Impurity 90

-

N-2-pyridin-B-alanine ethyl ester

-

Dabigatran Etexilate Intermediate 4

Chemical Identifiers:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White to pale yellow solid/crystal | [1][2] |

| Melting Point | 48-50 °C | |

| Boiling Point | 125 °C at 0.2 mmHg | |

| Density | 1.131 ± 0.06 g/cm³ (Predicted) | |

| Purity | Typically >98% | [5] |

| Solubility | Soluble in DMSO, Methanol |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate.

Experimental Protocol

This protocol is based on a method that utilizes trifluoromethanesulfonic acid as a catalyst.[6]

Materials:

-

2-Aminopyridine

-

Ethyl acrylate

-

Anhydrous ethanol (B145695) (Solvent)

-

Trifluoromethanesulfonic acid (Catalyst)

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 2-aminopyridine in anhydrous ethanol.

-

To this solution, add ethyl acrylate.

-

Slowly add trifluoromethanesulfonic acid as a catalyst to the reaction mixture.

-

Heat the mixture in an oil bath to a temperature of 120-160 °C under a nitrogen atmosphere.

-

Allow the reaction to proceed for 16-20 hours.

-

After the reaction is complete, cool the mixture to 35-40 °C.

-

Wash the reaction mixture with petroleum ether.

-

Concentrate the washed solution under reduced pressure.

-

The crude product is then purified by recrystallization from a petroleum ether/ethyl acetate solvent system to yield white, flaky crystals of this compound.

Yield and Purity:

-

Yield: Approximately 85%

-

Purity: >99% (as determined by HPLC)

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Role in Dabigatran Etexilate Synthesis

This compound is a crucial intermediate in the synthesis of Dabigatran etexilate, a potent direct thrombin inhibitor used as an anticoagulant.

Reaction Pathway

The synthesis of Dabigatran etexilate from this compound involves a multi-step process. A key step is the coupling of this compound with a substituted benzoic acid derivative.

General Reaction Scheme:

-

Amide Coupling: this compound is coupled with 3-amino-4-(methylamino)benzoic acid derivatives.

-

Cyclization: The resulting intermediate undergoes cyclization to form the benzimidazole (B57391) core of Dabigatran.

-

Further Modifications: Subsequent steps involve the addition of the hexyl chloroformate and conversion to the mesylate salt to yield the final active pharmaceutical ingredient.

Dabigatran Synthesis Workflow

The following diagram outlines the logical flow of the synthesis of Dabigatran etexilate, highlighting the role of this compound.

Biological Activity and Signaling Pathways

While primarily recognized as a pharmaceutical intermediate, this compound is a precursor to a biologically active molecule that targets the coagulation cascade.

Thrombin Inhibition

Dabigatran, the active metabolite of Dabigatran etexilate, is a direct thrombin inhibitor. Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the mesh of a blood clot.

Mechanism of Action: Direct thrombin inhibitors bind to the active site of thrombin, blocking its interaction with fibrinogen and preventing clot formation. This action is independent of antithrombin III, a cofactor required for the action of heparins.

Coagulation Cascade and Site of Action

The following diagram illustrates the coagulation cascade and the point of inhibition by direct thrombin inhibitors derived from this compound.

Other Reported Activities

Some sources have attributed other biological activities to this compound, including anticancer and anti-inflammatory properties. It has been suggested that its anticancer effects may arise from the inhibition of DNA synthesis, and its anti-inflammatory properties from the inhibition of platelet aggregation.[2] However, detailed mechanistic studies and signaling pathways for these activities specifically for this compound are not extensively documented in the available literature. Further research is required to fully elucidate these potential biological roles.

References

- 1. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]

- 2. This compound | 103041-38-9 | FE22989 [biosynth.com]

- 3. US20170050948A1 - Process for the Synthesis of Dabigatran Etexilate and Its Intermediates - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Biological Activity of Ethyl 3-(pyridin-2-ylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(pyridin-2-ylamino)propanoate is a heterocyclic compound primarily recognized for its crucial role as a key intermediate in the synthesis of Dabigatran etexilate, a potent direct thrombin inhibitor used clinically as an anticoagulant. While its function in synthetic chemistry is well-documented, its intrinsic biological activities remain a subject of exploration. This technical guide provides a comprehensive overview of the known and putative biological activities of this compound, including its role as a thrombin inhibitor, and its potential anticancer and anti-inflammatory properties. This document synthesizes available information on its structural analogs, presents detailed experimental protocols for evaluating these activities, and uses visualizations to illustrate key experimental workflows.

Introduction

This compound (CAS No: 103041-38-9) is a derivative of β-alanine and 2-aminopyridine (B139424). Its established application lies in the pharmaceutical industry as a building block for the synthesis of Dabigatran etexilate[1][2][3][4]. However, commercial suppliers have made claims regarding its direct biological activities, including thrombin inhibition, anticancer, and anti-inflammatory effects. This guide aims to critically evaluate these claims by examining the biological activities of structurally related compounds and providing detailed methodologies for future in vitro and in vivo validation.

Putative Biological Activities and Supporting Evidence from Structural Analogs

Direct quantitative biological data for this compound is not extensively available in peer-reviewed literature. The following sections discuss the putative activities based on supplier information and published data on structurally similar compounds, such as N-aryl-β-alanine and 2-aminopyridine derivatives.

Thrombin Inhibition

Given its role as a precursor to Dabigatran etexilate, it is plausible that this compound itself possesses some degree of thrombin inhibitory activity. Thrombin is a crucial serine protease in the coagulation cascade, and its inhibition is a key strategy for antithrombotic therapies. The structural similarity to the core of Dabigatran suggests potential interaction with the active site of thrombin.

Anticancer Activity

Several studies have reported the anticancer properties of N-aryl-β-alanine derivatives. For instance, certain derivatives have been shown to exhibit convincing anticancer effects against triple-negative breast cancer cells and glioblastoma in vitro[5][6]. The proposed mechanisms often involve the induction of apoptosis or inhibition of key signaling pathways involved in cell proliferation. While no direct studies on this compound have been published, the shared β-alanine core suggests this as a promising area for investigation.

Anti-inflammatory Activity

Derivatives of 2-aminopyridine have been reported to possess anti-inflammatory properties[7][8][9]. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. The pyridin-2-ylamino moiety in the target compound suggests that it may exhibit similar activities.

Quantitative Data on Structural Analogs

While specific quantitative data for this compound is not available, the following table summarizes representative data for structurally related compounds to provide a basis for comparison and to guide future studies.

| Compound Class | Specific Compound/Derivative | Biological Activity | Assay | IC50 / Activity | Reference |

| N-aryl-β-alanine Derivatives | bis(N'-(4-bromobenzylidene) fragment | Anticancer | Cytotoxicity Assay | - | [5] |

| 2-Aminopyridine Derivatives | Cu-complex of 4-aminopyridine | Anti-inflammatory | - | 54.2 ± 2.08% inhibition at 100 µg/mL | [9] |

Experimental Protocols

To facilitate the investigation of the putative biological activities of this compound, this section provides detailed protocols for relevant in vitro assays.

Thrombin Inhibition Assay (Chromogenic)

This assay quantitatively measures the inhibition of thrombin activity using a chromogenic substrate.

Materials:

-

Human alpha-thrombin

-

Chromogenic thrombin substrate (e.g., Nα-Carbobenzoxy-L-lysyl-L-arginine-p-nitroanilide)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.3)

-

Test compound (this compound)

-

Known thrombin inhibitor (e.g., Dabigatran) as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add 50 µL of the diluted test compound or control to the respective wells.

-

Add 25 µL of the human alpha-thrombin solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate solution to each well.

-

Immediately measure the absorbance at 405 nm kinetically for 10-15 minutes using a microplate reader.

-

The rate of the reaction (change in absorbance per minute) is proportional to the thrombin activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. benchchem.com [benchchem.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

The Pivotal Role of Ethyl 3-(pyridin-2-ylamino)propanoate in Dabigatran Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the intermediate, Ethyl 3-(pyridin-2-ylamino)propanoate, in the synthesis of dabigatran (B194492) etexilate, a potent direct thrombin inhibitor. Understanding the chemistry and process parameters surrounding this key building block is paramount for the efficient and scalable production of this life-saving anticoagulant.

Introduction to Dabigatran and the Significance of its Synthesis

Dabigatran etexilate, marketed as Pradaxa®, is an oral anticoagulant that has revolutionized the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[1] Its mechanism of action involves the direct, reversible inhibition of thrombin, a key enzyme in the coagulation cascade.[2] The synthesis of dabigatran etexilate is a multi-step process, with the formation of specific intermediates being crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). Among these, this compound stands out as a cornerstone molecule.

This compound: The Core Building Block

This compound (Compound 1 ) is a key intermediate in the synthesis of dabigatran etexilate.[3][4][5] Its structure incorporates a pyridin-2-ylamino group and an ethyl propanoate chain, which are essential moieties that will ultimately form a significant portion of the final dabigatran molecule.

The primary role of this compound is to react with a substituted benzoic acid derivative, typically 4-(methylamino)-3-nitrobenzoic acid or its corresponding acid chloride, to form a crucial amide bond. This reaction connects the two major fragments of the future dabigatran molecule.

Synthesis of this compound

The efficient synthesis of this key intermediate is a prerequisite for a cost-effective dabigatran production process. A common and effective method involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674).[3][6]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-aminopyridine

-

Ethyl acrylate

-

Anhydrous ethanol (B145695)

-

Trifluoromethanesulfonic acid (catalyst)

-

Petroleum ether (for washing)

-

Ethyl acetate (B1210297) (for recrystallization)

-

Nitrogen gas supply

-

Round bottom flask

-

Magnetic stirrer

-

Oil bath

-

Apparatus for reduced pressure concentration

Procedure:

-

In a 500mL round bottom flask equipped with a magnetic stirrer, dissolve 50g of 2-aminopyridine in 50mL of anhydrous ethanol under a nitrogen atmosphere.[3]

-

Once the solid has largely dissolved, add 56.5 mL of ethyl acrylate to the stirred solution.[3]

-

Slowly add 9 mL of trifluoromethanesulfonic acid dropwise to the reaction mixture.[3]

-

Heat the mixture in an oil bath to a temperature of 120-160°C and maintain reflux with stirring for 16-20 hours.[3][7]

-

After the reaction is complete, cool the mixture to 35-40°C.[3]

-

Wash the reaction liquid with petroleum ether at a pressure of 0.09-0.1 MPa and then concentrate the liquid under reduced pressure.[3]

-

The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (8:1 volume ratio) and recrystallized to yield white, lamellar crystals of this compound.[3]

Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Yield | 83% | [3] |

| Purity (HPLC) | 99% | [3] |

The Core Reaction: Amide Bond Formation in Dabigatran Synthesis

The central role of this compound is realized in its reaction with 4-(methylamino)-3-nitrobenzoyl chloride. This step forges a critical amide linkage, leading to the formation of ethyl 3-[--INVALID-LINK--amino]-propanoate (Compound II ).[8]

Experimental Protocol: Synthesis of Ethyl 3-[4-(methylamino)-3-nitrobenzoylamino]-propanoate (Compound II)

Materials:

-

4-(methylamino)-3-nitrobenzoic acid

-

Thionyl chloride

-

This compound (Compound 1 )

-

Triethylamine

-

Anhydrous sodium sulfate

-

Hexane (for purification)

-

Nitrogen gas supply

-

Reaction vessel with cooling capabilities

Procedure:

-

Dissolve 100 g of 4-(methylamino)-3-nitrobenzoic acid in 1 L of dichloromethane under a nitrogen atmosphere and cool the solution to 0-5°C.[8]

-

Add thionyl chloride to the reaction mixture over 1 hour and then heat the mixture to reflux for 5-6 hours.[8]

-

After the reaction is complete, remove the excess thionyl chloride by co-distillation with dichloromethane.[8]

-

Dissolve the resulting acid chloride in dichloromethane under an inert atmosphere and add triethylamine.[8]

-

Slowly add a solution of this compound in dichloromethane to the reaction mixture, maintaining the temperature.[8][9]

-

Upon completion, dilute the reaction mass with water and extract the product with dichloromethane.[8][9]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the solvent under vacuum.[8]

-

Purify the product by using hexane.[8]

Quantitative Data for the Amide Formation Step

| Parameter | Value | Reference |

| Yield | 80% | [8] |

| Purity (HPLC) | >98% | [8] |

Subsequent Transformations to Dabigatran Etexilate

Following the formation of Compound II , the synthesis of dabigatran etexilate proceeds through several key transformations:

-

Reduction of the Nitro Group: The nitro group in Compound II is reduced to an amino group to form ethyl 3-[--INVALID-LINK--amino]-propanoate (Compound III ). This is often achieved using reagents like sodium dithionite (B78146) or through catalytic hydrogenation.[8][10]

-

Benzimidazole (B57391) Ring Formation: Compound III is then reacted with N-(4-cyanophenyl)glycine, which leads to the formation of the central benzimidazole ring structure of dabigatran.[8][11]

-

Further Functional Group Manipulations: The synthesis is completed through a series of reactions including the conversion of the cyano group to an amidine, and subsequent reaction with n-hexyl chloroformate to install the etexilate group, ultimately yielding dabigatran etexilate.[9][12]

Logical Workflow of Dabigatran Synthesis

The following diagram illustrates the pivotal position of this compound in the overall synthetic pathway of dabigatran.

Caption: Synthetic pathway of Dabigatran highlighting the central role of this compound.

Conclusion

This compound is an indispensable intermediate in the synthesis of dabigatran etexilate. Its efficient preparation and subsequent reaction to form the core amide linkage are critical for the overall success of the manufacturing process. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field of drug development and manufacturing, enabling the optimization of dabigatran synthesis for improved yield, purity, and cost-effectiveness.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound CAS#: 103041-38-9 [m.chemicalbook.com]

- 5. This compound | 103041-38-9 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 8. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]

- 9. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 12. WO2009111997A1 - A method for the preparation of dabigatran - Google Patents [patents.google.com]

An In-depth Technical Review of Ethyl 3-(pyridin-2-ylamino)propanoate

Abstract

Ethyl 3-(pyridin-2-ylamino)propanoate, CAS number 103041-38-9, is a crucial chemical intermediate with significant applications in the pharmaceutical industry.[1] Primarily recognized for its role as a precursor in the synthesis of the direct thrombin inhibitor Dabigatran Etexilate, this compound is at the forefront of anticoagulant therapy development.[2][] This technical guide provides a comprehensive review of its chemical and physical properties, detailed synthesis protocols, and its pivotal role in the development of modern pharmaceuticals. The information is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a white crystalline solid under standard conditions.[4][5] It is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Methanol, Chloroform, and Ethyl Acetate.[6][7] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 103041-38-9 | [1][4][8] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [8][9][10] |

| Molecular Weight | 194.23 g/mol | [1][8][10] |

| Appearance | White to Pale Yellow Solid/Crystal | [4][5] |

| Melting Point | 48-50 °C | [5][8][10] |

| Boiling Point | 125 °C at 0.2 mmHg | [4][5] |

| 337.8 ± 22.0 °C at 760 mmHg | [8][10] | |

| Density | 1.1 ± 0.1 g/cm³ | [10] |

| Flash Point | 158.10 °C | [8] |

| pKa | 6.26 ± 0.10 (Predicted) | [5] |

| LogP | 1.54 (at 22°C and pH 6) | [5] |

| Storage Conditions | Refrigerator (2-8°C), Inert Atmosphere, Keep in Dark Place | [2][5] |

Synthesis Methodologies

The synthesis of this compound is critical for its application in pharmaceutical manufacturing. Several synthetic routes have been developed, with the most common and efficient method involving the reaction of 2-aminopyridine (B139424) and ethyl acrylate.

Primary Synthesis Route: Michael Addition

This method utilizes a catalyzed Michael addition reaction between 2-aminopyridine and ethyl acrylate.[4][11] It is favored for its simplicity, use of readily available materials, and relatively high yield.[11][12]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 4. This compound | 103041-38-9 [chemicalbook.com]

- 5. This compound CAS#: 103041-38-9 [m.chemicalbook.com]

- 6. britiscientific.com [britiscientific.com]

- 7. This compound | CAS:103041-38-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. biosynth.com [biosynth.com]

- 9. Ethyl-3-(pyridin-2 yl-Amino)Propanone | Corey Organics [coreyorganics.com]

- 10. This compound | CAS#:103041-38-9 | Chemsrc [chemsrc.com]

- 11. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 12. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(pyridin-2-ylamino)propanoate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.[1][2][3] This document provides detailed protocols for the synthesis of this compound via an aza-Michael addition reaction between 2-aminopyridine (B139424) and ethyl acrylate (B77674).[4] The synthesis is efficient and can be achieved using different acid catalysts. The methodologies presented here are suitable for laboratory-scale synthesis and can be adapted for larger-scale production.[4][5]

Chemical Reaction Pathway

The synthesis proceeds via the nucleophilic addition of the amino group of 2-aminopyridine to the β-carbon of the α,β-unsaturated ester, ethyl acrylate.[4] This reaction is typically catalyzed by a Brønsted acid.[4]

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the reaction parameters and reported outcomes for the synthesis of this compound using two different acid catalysts.

Table 1: Synthesis using Trifluoromethanesulfonic Acid as a Catalyst [6][7]

| Parameter | Value |

| Reactants | |

| 2-Aminopyridine | 1.0 eq |

| Ethyl Acrylate | 1.0 - 1.2 eq |

| Catalyst | |

| Trifluoromethanesulfonic Acid | 5 - 10 mol% |

| Solvent | Anhydrous Ethanol |

| Reaction Temperature | 120 - 160 °C |

| Reaction Time | 16 - 20 hours |

| Yield | 85% |

| Purity (HPLC) | 99% |

Table 2: Synthesis using Glacial Acetic Acid as a Catalyst [5][8]

| Parameter | Value |

| Reactants | |

| 2-Aminopyridine | 1.0 eq |

| Ethyl Acrylate | 1.2 - 1.4 eq |

| Catalyst | Glacial Acetic Acid |

| Reaction Temperature | 80 - 85 °C |

| Reaction Time | 12 hours |

| Yield | High (specific percentage not consistently stated) |

| Purity | Qualified for industrial production |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | White solid / White flaky crystals | [1] |

| Melting Point | 48-50 °C | [3] |

| Boiling Point | 125 °C / 0.2 mmHg | [3] |

| Solubility | DMSO, Methanol | [3] |

Experimental Protocols

Protocol 1: Synthesis using Trifluoromethanesulfonic Acid Catalyst[6][7]

This protocol describes the synthesis of this compound using trifluoromethanesulfonic acid as a catalyst, which generally results in high yield and purity.

Materials:

-

2-Aminopyridine

-

Ethyl acrylate

-

Trifluoromethanesulfonic acid

-

Anhydrous ethanol

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Oil bath

-

Nitrogen inlet

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-aminopyridine (e.g., 150 g) and anhydrous ethanol (e.g., 80 mL).[6]

-

Stir the mixture until the 2-aminopyridine is mostly dissolved.[6]

-

Add ethyl acrylate (e.g., 169.5 mL) to the reaction mixture.[6]

-

Slowly add trifluoromethanesulfonic acid (e.g., 25 mL) dropwise to the stirred solution.[6]

-

Heat the reaction mixture in an oil bath to a temperature between 120-160 °C and maintain the reflux for 16-20 hours.[6][7]

-

After the reaction is complete, cool the mixture to 35-40 °C.[6]

-

Concentrate the washed reaction solution under reduced pressure using a rotary evaporator.[1][6]

-

The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 volume ratio).[7]

-

Recrystallize the crude product to obtain white, flaky crystals of this compound.[6][7]

-

The final product can be dried under vacuum. The reported yield is approximately 85% with a purity of 99% as determined by HPLC.[7]

Protocol 2: Synthesis using Glacial Acetic Acid Catalyst[5][8]

This protocol provides an alternative method using glacial acetic acid, which is a milder and less expensive catalyst.

Materials:

-

2-Aminopyridine

-

Ethyl acrylate

-

Glacial acetic acid

-

2N Hydrochloric acid

-

Sodium carbonate

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

Procedure:

-

In a three-necked flask, sequentially add 2-aminopyridine (e.g., 200 g), ethyl acrylate (e.g., 276.8 mL), and glacial acetic acid (e.g., 63.6 mL).[5]

-

Heat the mixture to an internal temperature of 80 °C (external temperature around 85 °C) and stir overnight (approximately 12 hours).[5]

-

Monitor the reaction progress by HPLC until the 2-aminopyridine is consumed.[5]

-

Cool the reaction mixture to room temperature.[5]

-

Add 2N HCl (e.g., 1100 mL) and stir. Note that this may be an exothermic process.[5]

-

After 30 minutes, extract the aqueous phase with ethyl acetate (e.g., 2 x 50 mL) to remove impurities, and collect the aqueous phase.[8]

-

To the combined aqueous phase, add solid sodium carbonate to basify, followed by extraction with ethyl acetate (e.g., 2 x 100 mL).[8]

-

Combine the organic phases and dry the ethyl acetate to yield the crude product.[8]

-

Further purification can be achieved by pulping or recrystallization.

Characterization

The synthesized this compound can be characterized by standard analytical techniques:

-

¹H NMR Spectroscopy (400MHz, CDCl₃): δ 8.06 (d, J=3.9Hz, 1H), 7.36 (t, J=7.1Hz, 1H), 6.53 (t, J=5.5Hz, 1H), 6.36 (d, J=8.3Hz, 1H), 4.91 (s, 1H), 4.21-4.03 (m, 2H), 3.68-3.52 (m, 2H), 2.60 (dd, J=8.0, 3.8Hz, 2H), 1.34-1.05 (m, 3H).[8]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Melting Point Analysis: To confirm the identity and purity of the crystalline solid.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Trifluoromethanesulfonic acid and glacial acetic acid are corrosive and should be handled with care.

-

Ethyl acrylate is a flammable liquid and an irritant.

-

The reaction should be conducted under an inert atmosphere (nitrogen) to prevent side reactions and ensure safety, especially at elevated temperatures.[6][7]

References

- 1. This compound | 103041-38-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 103041-38-9 [m.chemicalbook.com]

- 4. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]

- 5. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 8. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, an important intermediate in the pharmaceutical industry, notably in the synthesis of direct thrombin inhibitors like Dabigatran etexilate.[1][2] The described protocol is based on the aza-Michael addition of 2-aminopyridine (B139424) to ethyl acrylate (B77674).[3]

Reaction Principle

The synthesis proceeds via a conjugate addition reaction, where the amino group of 2-aminopyridine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester, ethyl acrylate.[3] This reaction is typically catalyzed by a Brønsted acid, such as trifluoromethanesulfonic acid or glacial acetic acid, to activate the ethyl acrylate and facilitate the nucleophilic attack.[3]

Experimental Protocol

This protocol details two common methods for the synthesis of this compound, primarily differing in the choice of catalyst.

Method 1: Trifluoromethanesulfonic Acid Catalysis

This method utilizes trifluoromethanesulfonic acid as a potent catalyst in an anhydrous ethanol (B145695) solvent.[1][4][5]

Materials:

-

2-Aminopyridine

-

Ethyl acrylate

-

Anhydrous ethanol

-

Trifluoromethanesulfonic acid

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating mantle/oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-aminopyridine in anhydrous ethanol under a nitrogen atmosphere.[2][5]

-

Addition of Reactants: To the stirred solution, add ethyl acrylate.[2]

-

Catalyst Addition: Slowly add trifluoromethanesulfonic acid dropwise to the reaction mixture.[2]

-

Reaction: Heat the mixture in an oil bath to a temperature of 120-160°C and maintain the reflux for 16-20 hours under a nitrogen blanket.[4][5]

-

Work-up: After the reaction is complete, cool the mixture to 35-40°C. Wash the reaction solution with petroleum ether.[4][5]

-

Purification: Concentrate the washed solution under reduced pressure. The resulting residue is then washed with a mixture of petroleum ether and ethyl acetate and recrystallized to yield white, flaky crystals of this compound.[4][5]

Method 2: Acetic Acid Catalysis

This method employs glacial acetic acid as a catalyst and is often performed without a solvent.[6][7]

Materials:

-

2-Aminopyridine

-

Ethyl acrylate

-

Glacial acetic acid

-

2N Hydrochloric acid

-

Ethyl acetate

-

Sodium carbonate

-

N,N-Dimethylformamide (DMF)

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer with heating mantle

Procedure:

-

Reaction Setup: In a three-necked flask, sequentially add 2-aminopyridine, ethyl acrylate, and glacial acetic acid.[6]

-

Reaction: Heat the mixture to an internal temperature of 80°C and stir overnight (approximately 12 hours). Monitor the reaction progress using HPLC.[6]

-

Work-up: Once the 2-aminopyridine is consumed, cool the system to room temperature. Add 2N HCl and stir. Extract the aqueous phase with ethyl acetate to remove impurities.[6][7]

-

Isolation: Neutralize the aqueous phase with solid sodium carbonate and extract the product with ethyl acetate.[6]

-

Purification: Combine the organic extracts and evaporate the solvent. To the residue, add DMF and water and stir to induce precipitation. Filter the solid product.[6]

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis protocols.

| Parameter | Method 1 (Trifluoromethanesulfonic Acid) | Method 2 (Acetic Acid) | Reference |

| Yield | ~85% | High (not specified) | [5] |

| Purity (HPLC) | 99% | Qualified | [5][7] |

| Reactant Molar Ratio (2-Aminopyridine:Ethyl Acrylate) | 1:1 to 1:2 | 1:1 to 1:5 | [5][7] |

| Catalyst Loading (mol% relative to Ethyl Acrylate) | 5-10% | Varies (mass ratio to 2-aminopyridine 1:0.1 to 1:1.5) | [5][7] |

| Reaction Temperature | 120-160°C | 80°C (internal) | [5][6] |

| Reaction Time | 16-20 hours | ~12 hours | [5][6] |

Visualizations

Experimental Workflow for this compound Synthesis

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Signaling Pathway of the Aza-Michael Addition

Caption: The reaction mechanism of the acid-catalyzed aza-Michael addition for the synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]

- 4. This compound | 103041-38-9 [chemicalbook.com]

- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 6. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]

Application Notes and Protocols: Trifluoromethanesulfonic Acid as a Catalyst in Propanoate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanesulfonic acid (CF3SO3H), commonly known as triflic acid (TfOH), is a superacid that has gained prominence as a highly efficient catalyst in a variety of organic transformations.[1] Its exceptional acidity, thermal stability, and the non-nucleophilic nature of its conjugate base make it a superior alternative to traditional acid catalysts such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) for reactions like Fischer esterification.[1][2] This document provides detailed application notes and protocols for the use of triflic acid as a catalyst in the synthesis of propanoate esters.

Propanoate esters are valuable compounds in the fragrance, flavor, and pharmaceutical industries. The use of triflic acid as a catalyst can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods.

Catalytic Activity and Advantages of Trifluoromethanesulfonic Acid

Triflic acid's catalytic prowess in esterification stems from its ability to efficiently protonate the carbonyl oxygen of the carboxylic acid, thereby significantly enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Key advantages of using triflic acid include:

-

High Acidity: As one of the strongest known monoprotic acids, even catalytic amounts can lead to high reaction rates.

-

Non-oxidizing: Unlike sulfuric acid, triflic acid is non-oxidizing, which prevents the formation of unwanted byproducts.

-

Thermal Stability: It is stable at elevated temperatures, allowing for a wider range of reaction conditions.

-

Low Nucleophilicity of the Conjugate Base: The triflate anion (CF₃SO₃⁻) is an excellent leaving group and a poor nucleophile, which minimizes side reactions.

Experimental Protocols

While specific literature on the triflic acid-catalyzed synthesis of simple alkyl propanoates is not abundant, a general protocol can be established based on the principles of Fischer esterification and the known reactivity of triflic acid. The following protocols are provided as a guide and may require optimization for specific substrates.

General Protocol for the Synthesis of Alkyl Propanoates

This protocol describes a general procedure for the esterification of propanoic acid with an alcohol (e.g., ethanol, propanol, butanol) using a catalytic amount of trifluoromethanesulfonic acid.

Materials:

-

Propanoic acid

-

Alcohol (e.g., ethanol, 1-propanol, 1-butanol)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propanoic acid and the desired alcohol. The molar ratio of alcohol to carboxylic acid is typically between 2:1 and 10:1 to drive the equilibrium towards the product.[3][4]

-

Catalyst Addition: While stirring, carefully add a catalytic amount of trifluoromethanesulfonic acid (typically 0.1-1 mol%) to the reaction mixture. The addition is exothermic and should be done slowly, especially on a larger scale.

-

Reaction: Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 1 to 6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If an excess of a low-boiling-point alcohol was used, it can be removed by rotary evaporation.

-

Dilute the remaining mixture with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propanoic acid), and brine.

-

-